Cas no 55893-12-4 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI))

Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI) structure
55893-12-4 structure
Product Name:Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI)
CAS-nummer:55893-12-4
MF:C19H29NO
MW:287.439665555954
CID:374189
PubChem ID:6437870
Update Time:2025-04-19

Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI)
    • 2-[(1R,3aR,5aR,6R,9aS)-6-[(E)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
    • gephyrotoxin
    • Q5548689
    • HTX D
    • UNII-01N796R81A
    • GEPHYROTOXIN, (-)-
    • Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)-
    • 75685-48-2
    • Histrionicotoxin D
    • 55893-12-4
    • 01N796R81A
    • (1R,3aR,5aR,6R,9aS)-Dodecahydro-6-(2Z)-2-penten-4-ynylpyrrolo[1,2-a]quinoline-1-ethanol
    • Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1R-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-
    • 2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
    • DTXSID401029722
    • (1S,3aS,5aS,6S(Z),9aR,10R)Dodecahydro-6-(2-penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
    • Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1alpha,3abeta,5aalpha,6alpha(Z),9aalpha)-
    • GEPHYROTOXIN [MI]
    • (1R,3AR,5AR,6R,9AS)-DODECAHYDRO-6-(2Z)-2-PENTEN-4-YNYLPYRROLO(1,2-A)QUINOLINE-1-ETHANOL
    • Inchi: 1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1
    • InChI-sleutel: IQTIQAXNJBRKRG-IZDLKJCPSA-N
    • LACHT: OCC[C@H]1CC[C@H]2CC[C@@H]3[C@@H](C/C=C\C#C)CCC[C@@H]3N21

Berekende eigenschappen

  • Exacte massa: 287.224914549g/mol
  • Monoisotopische massa: 287.224914549g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 421
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 23.5Ų

Experimentele eigenschappen

  • Smeltpunt: 231-232° (dec)
  • Specifieke rotatie: D25 -51.5° (c = 1 in ethanol)
Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie